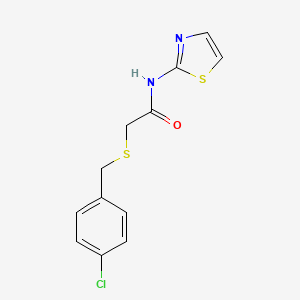![molecular formula C20H20ClN3OS B15007216 N-[(4-chlorophenyl)methyl]-4-methyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B15007216.png)
N-[(4-chlorophenyl)methyl]-4-methyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(4-chlorophenyl)methyl]-4-methyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chlorophenyl group, a methyl group, and a propyl-substituted thiadiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-chlorophenyl)methyl]-4-methyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps. One common method includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting a suitable hydrazine derivative with carbon disulfide and an alkyl halide under basic conditions.
Attachment of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic substitution reaction using a chlorobenzyl halide and a suitable nucleophile.
Formation of the Benzamide Structure: The final step involves the reaction of the intermediate product with a benzoyl chloride derivative to form the benzamide structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving precise control of reaction conditions such as temperature, pressure, and pH. Advanced techniques like continuous flow synthesis might be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(4-chlorophenyl)methyl]-4-methyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides with different functional groups.
Applications De Recherche Scientifique
N-[(4-chlorophenyl)methyl]-4-methyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-[(4-chlorophenyl)methyl]-4-methyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[(4-chlorophenyl)methyl]-4-methyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide: shares similarities with other benzamide derivatives and thiadiazole-containing compounds.
N-(4-chlorophenyl)-4-methyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide: A closely related compound with slight structural variations.
Uniqueness
- The unique combination of the chlorophenyl, methyl, and propyl-substituted thiadiazole groups in this compound imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C20H20ClN3OS |
|---|---|
Poids moléculaire |
385.9 g/mol |
Nom IUPAC |
N-[(4-chlorophenyl)methyl]-4-methyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide |
InChI |
InChI=1S/C20H20ClN3OS/c1-3-4-18-22-23-20(26-18)24(13-15-7-11-17(21)12-8-15)19(25)16-9-5-14(2)6-10-16/h5-12H,3-4,13H2,1-2H3 |
Clé InChI |
PFPRWPFAJFYTCH-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=NN=C(S1)N(CC2=CC=C(C=C2)Cl)C(=O)C3=CC=C(C=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]-3-(furan-2-yl)propanoic acid](/img/structure/B15007136.png)
![N-{4-[chloro(difluoro)methoxy]phenyl}-4-[4-(3-chlorophenyl)piperazin-1-yl]-6-methoxy-1,3,5-triazin-2-amine](/img/structure/B15007143.png)
![N-{2-[hydroxy(phenyl)methyl]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-yl}benzamide](/img/structure/B15007152.png)

![4-[(E)-{3-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-2-imino-4-oxo-1,3-thiazolidin-5-ylidene}methyl]-5-chloro-2-methoxyphenyl acetate](/img/structure/B15007160.png)

![2,5-dimethoxy-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzenesulfonamide](/img/structure/B15007184.png)
![2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]sulfanyl}-N,N-dimethyl-N-(4-nitrobenzyl)ethanaminium](/img/structure/B15007187.png)
![4-ethoxy-3-nitro-N-(2-{[4-nitro-2-(trifluoromethyl)phenyl]amino}ethyl)benzamide](/img/structure/B15007195.png)
![N-(4-Amino-1,2,5-oxadiazol-3-yl)-2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B15007203.png)
![N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-4-ethoxynaphthalene-1-sulfonamide](/img/structure/B15007213.png)
![1-(4-Fluorophenyl)-3-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}pyrrolidine-2,5-dione](/img/structure/B15007218.png)
![[5-(4-Chloro-phenylamino)-2-oxa-1,3,4,6,7,8a-hexaaza-as-indacen-8-yl]-acetic acid ethyl ester](/img/structure/B15007230.png)
![4-{1-[(4-methoxyphenyl)amino]ethylidene}-2H-thiopyran-3,5(4H,6H)-dione](/img/structure/B15007237.png)
